molecular formula C24H24N4O3 B4583490 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B4583490
M. Wt: 416.5 g/mol
InChI Key: NKEBYDVXDMRRHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of pyrazole derivatives and subsequent functionalization. For example, research on related pyrazole derivatives describes the synthesis through reactions such as cycloadditions, highlighting regioselective and chemoselective strategies for constructing complex molecules (Kranjc, Kočevar, & Perdih, 2011).

Molecular Structure Analysis

X-ray crystallography provides definitive information on molecular structures, including bond lengths, angles, and three-dimensional conformations. Studies on similar compounds have utilized this technique to elucidate the structures, demonstrating the importance of hydrogen bonding and π-π interactions in stabilizing molecular conformations (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Chemical properties of compounds in this class can be influenced by their functional groups, leading to various reactions, including nucleophilic substitutions and electrophilic additions. The reactivity can be further analyzed through computational studies, such as density functional theory (DFT), to predict reaction pathways and stability (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and thermal stability, can be characterized through various techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to assess thermal stability and phase transitions (Kumara et al., 2018).

Chemical Properties Analysis

Spectroscopic methods, including NMR and mass spectrometry, play a crucial role in understanding the chemical environment and interactions within molecules. For example, NMR spectroscopy has been employed to determine the configuration of substituents and to study the dynamics of molecular structures (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : The synthesis of related compounds involves reactions yielding a variety of structures with potential biological activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further reaction to yield pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical versatility of these compounds. These reactions are characterized by spectral data including IR, MS, 1H-NMR, and 13C-NMR, helping to establish the compounds' structures (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Cytotoxic Activities : Some derivatives have been screened for in vitro cytotoxic activity against cancer cells, like Ehrlich Ascites Carcinoma (EAC) cells. This suggests their potential application in cancer research and treatment, highlighting the importance of these compounds in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).

  • Antimicrobial and Antifungal Properties : Synthesized compounds have also been evaluated for antimicrobial and antifungal activities, indicating their potential use in addressing infections and diseases caused by microorganisms. For example, derivatives have shown significant activity against bacteria and fungi, suggesting their applicability in developing new antimicrobial agents (Raju et al., 2010).

  • Inhibition of Corrosion : Beyond biomedical applications, some related compounds have been studied for their inhibitory effect on the corrosion of metals in acidic media. This opens up potential applications in materials science and engineering by protecting metals from corrosion through chemical means (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-15-8-10-18(11-9-15)14-28-17(3)23(16(2)26-28)25-24(29)21-13-22(31-27-21)19-6-5-7-20(12-19)30-4/h5-13H,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBYDVXDMRRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-YL}-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
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N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide

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